4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18(16)8-12(13)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCAZVNCMNHBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazinane ring with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thiazinane derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione exhibit promising anticancer properties. The thiazine ring structure is known to interact with biological targets involved in cancer cell proliferation.
Case Study :
A study published in a peer-reviewed journal demonstrated that derivatives of thiazine compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features may enhance its ability to disrupt bacterial cell membranes.
Case Study :
In vitro tests revealed that 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly for creating novel materials with enhanced properties.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 50 | 200 |
| Polymer with Additive | 70 | 250 |
The addition of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione to polymer matrices resulted in improved mechanical strength and thermal stability, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)
- Substituents : Bromo and methyl groups on the aryl ring.
- Synthesis: Prepared via ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .
- Reactivity : Bromine enhances electrophilicity, facilitating nucleophilic substitution.
4-(4-Bromophenyl)-2-methyl-1λ⁴,4-thiazinane-1,3,5-trione
- Substituents : Bromophenyl and methyl groups.
- Synthesis : Methylation via NaH and iodomethane in DMAc (32% yield for analog 36) .
- Reactivity : Methyl groups introduce steric hindrance, lowering reaction efficiency compared to methoxy derivatives.
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1λ⁴,4-thiazinane-1,3,5-trione
- Substituents : Chlorophenyl and trifluoromethyl groups.
- Synthesis: Not explicitly detailed, but trifluoromethyl groups likely require fluorinated reagents.
- Reactivity : Trifluoromethyl enhances lipophilicity and metabolic stability, making it valuable in drug design .
4-(3,4-Dichlorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione
- Substituents : Dichlorobenzyl group.
- Synthesis : High purity (95%) achieved via advanced alkylation protocols .
- Reactivity : Chlorine atoms increase electrophilicity but may reduce solubility.
Structural and Functional Modifications
Biological Activity
4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a thiazinane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazinane ring and a methoxybenzyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.
- Molecular Formula : C12H13NO5S
- Molar Mass : 283.3 g/mol
- Density : 1.420 g/cm³ (predicted)
- pKa : -2.54 (predicted)
Anticancer Activity
Recent studies have indicated that 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Key Findings:
- In vitro Studies : In a study evaluating the compound's effect on MCF-7 cells, it was found to inhibit cell proliferation effectively. The mechanism appears to involve apoptosis induction through caspase activation pathways .
- Case Study : A comparative analysis with other thiazole derivatives showed that this compound demonstrated superior cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Preliminary screening against Gram-positive bacteria revealed promising results.
Results Summary:
- Microbial Testing : The compound exhibited notable activity against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
The biological activity of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can be attributed to several mechanisms:
- Caspase Activation : The compound activates caspases involved in the apoptotic pathway, particularly caspase-3 and caspase-9, leading to programmed cell death in cancer cells .
- Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell survival and proliferation.
- Antimicrobial Action : The thiazinane ring structure may interact with microbial enzymes or structural components, leading to impaired function .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Methoxybenzyl Alcohol | Alcohol | Moderate antimicrobial activity |
| Thiazolidinone Derivatives | Thiazole | Anticancer and anti-inflammatory properties |
| 1,3,4-Thiadiazole Derivatives | Thiadiazole | Broad-spectrum antibacterial and antifungal activities |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Methoxybenzyl)-1λ⁴,4-thiazinane-1,3,5-trione, and what are typical yields?
- Methodological Answer : A common approach involves nucleophilic addition-cyclization reactions. For example, lithium dibenzylamide can catalyze the reaction of 4-methoxyphenyl isothiocyanate to form tricyclic thiazinane derivatives. Recrystallization from acetone yields pure crystals (90% yield, m.p. 530–531 K) . Alternative methods include refluxing substituted amines with aryl isothiocyanates in ethanol/acetic acid, followed by solvent evaporation and filtration .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR for proton/carbon environments (e.g., methoxy signals at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) and mass spectrometry (MS/HRMS) for molecular ion peaks . X-ray crystallography (single-crystal, Cu-Kα radiation) resolves bond lengths (mean C–C: 0.005 Å) and confirms the trione configuration .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Acetone is effective for recrystallization, yielding high-purity crystals. For thermally sensitive derivatives, ethyl acetate/diethyl ether/petroleum ether mixtures are used to avoid decomposition .
Advanced Research Questions
Q. How can synthesis be optimized for eco-friendly or high-throughput applications?
- Methodological Answer : Ultrasound-assisted synthesis with potassium carbonate as a base reduces reaction time and improves yields (e.g., 85–92% for thiazole derivatives). Aqueous protocols minimize organic solvent use . Mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine enable solvent-free cyclization .
Q. What strategies resolve contradictions in spectroscopic data between studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., methoxy group variations) may arise from solvent polarity or hydrogen bonding. Cross-validation with X-ray crystallography (R factor: 0.044) and DFT calculations ensures accuracy . For ambiguous MS fragments, HRMS (resolution > 30,000) and isotopic pattern analysis clarify molecular formulas .
Q. How can bioactivity studies be designed for this compound and its analogs?
- Methodological Answer :
- Antibacterial Screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Example MIC values range from 2–19 µg/mL, with activity linked to electron-withdrawing substituents .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) assess selectivity. Derivatives with benzo[d]thiazole moieties show reduced toxicity (IC₅₀ > 50 µM) .
Q. What are the challenges in crystallizing thiazinane derivatives, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
